molecular formula C16H16N2O3 B11712402 4-nitro-N-(1-phenylpropan-2-yl)benzamide

4-nitro-N-(1-phenylpropan-2-yl)benzamide

Cat. No.: B11712402
M. Wt: 284.31 g/mol
InChI Key: WSOFZTPROZAPPA-UHFFFAOYSA-N
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Description

4-nitro-N-(1-phenylpropan-2-yl)benzamide is a synthetic nitro-substituted benzamide compound offered for research and development purposes. Benzamide derivatives are a significant scaffold in medicinal chemistry and are extensively investigated for their diverse biological activities, which include acting as enzyme inhibitors for targets like acetylcholinesterase (AChE) and carbonic anhydrase (CA) . The nitro (NO2) functional group is a key pharmacophore and toxicophore in drug design, known for its electron-withdrawing properties and its role in redox reactions within biological systems that can lead to various biochemical effects . Compounds featuring both amide and nitro functionalities are considered highly versatile for biological and medicinal applications, particularly in the development of new chemical entities . This product is intended for non-human research only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound in various fields, including medicinal chemistry for the synthesis of novel bioactive molecules, in organic synthesis as a building block, and in biochemical studies to explore enzyme inhibition mechanisms and other pharmacological activities.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-nitro-N-(1-phenylpropan-2-yl)benzamide

InChI

InChI=1S/C16H16N2O3/c1-12(11-13-5-3-2-4-6-13)17-16(19)14-7-9-15(10-8-14)18(20)21/h2-10,12H,11H2,1H3,(H,17,19)

InChI Key

WSOFZTPROZAPPA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Nitrobenzoyl Chloride

The acid chloride route begins with the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride. Commercial availability of 4-nitrobenzoyl chloride (mp 75°C, bp 155°C/20 hPa) simplifies this step. For in situ preparation, refluxing 4-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane (DCM) under nitrogen atmosphere is standard.

Key Reaction Parameters

  • Stoichiometry: 1.2–2.0 equiv of chlorinating agent

  • Temperature: 40–80°C for 2–6 hours

  • Workup: Removal of excess reagent via rotary evaporation

Amidation with 1-Phenylpropan-2-ylamine

The acyl chloride reacts with 1-phenylpropan-2-ylamine (a secondary amine) in the presence of a base to neutralize HCl:

4-NO2C6H4COCl+C6H5CH2CH(NH2)CH3Base4-NO2C6H4CONHCH(CH2C6H5)CH3+HCl\text{4-NO}2\text{C}6\text{H}4\text{COCl} + \text{C}6\text{H}5\text{CH}2\text{CH}(\text{NH}2)\text{CH}3 \xrightarrow{\text{Base}} \text{4-NO}2\text{C}6\text{H}4\text{CONHCH}(\text{CH}2\text{C}6\text{H}5)\text{CH}_3 + \text{HCl}

Optimized Conditions

ParameterValue
SolventAnhydrous DCM or THF
BaseTriethylamine (2.0 equiv)
Temperature0°C → RT, 12–24 h
Yield (Literature)60–72%

Steric hindrance from the secondary amine reduces yields compared to primary amines. NMR monitoring (e.g., 31P^{31}\text{P} or 1H^{1}\text{H}) is recommended to track intermediate phosphonium or acyl chloride species.

Coupling Reagent-Assisted Synthesis

HATU/DIEA-Mediated Coupling

The use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIEA) bypasses acyl chloride generation:

4-NO2C6H4COOH+C6H5CH2CH(NH2)CH3HATU/DIEA4-NO2C6H4CONHCH(CH2C6H5)CH3\text{4-NO}2\text{C}6\text{H}4\text{COOH} + \text{C}6\text{H}5\text{CH}2\text{CH}(\text{NH}2)\text{CH}3 \xrightarrow{\text{HATU/DIEA}} \text{4-NO}2\text{C}6\text{H}4\text{CONHCH}(\text{CH}2\text{C}6\text{H}5)\text{CH}_3

Procedure Adapted from Antiviral Agent Synthesis

  • Activation: 4-Nitrobenzoic acid (1.0 equiv), HATU (1.2 equiv), and DIEA (2.5 equiv) in DMF (0.1 M) stirred at RT for 30 min.

  • Amine Addition: 1-Phenylpropan-2-ylamine (1.1 equiv) added dropwise, stirred for 12–18 h.

  • Workup: Dilution with EtOAc, washing with 5% HCl and brine, drying (Na₂SO₄), and column chromatography (20–30% EtOAc/hexanes).

Yield Comparison

Reagent SystemSolventYield (%)
HATU/DIEADMF78–85
EDCI/HOBtDCM65–70

N-Chlorophthalimide/Phosphine Activation

An alternative method using N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃) generates reactive phosphonium intermediates in situ:

  • Intermediate Formation: NCPhth (1.5 equiv) and PPh₃ (1.5 equiv) in anhydrous CH₃CN (0.1 M) stirred at RT for 10 min.

  • Carboxylic Acid Addition: 4-Nitrobenzoic acid (1.0 equiv) added, stirred for 1 h.

  • Amine Coupling: 1-Phenylpropan-2-ylamine (3.0 equiv) added, stirred for 12 h.

Key Advantages

  • Avoids moisture-sensitive acyl chlorides.

  • Higher functional group tolerance due to milder conditions.

Limitations

  • Lower yields (55–65%) with secondary amines due to competing hydrolysis.

Mechanistic Insights and Side Reactions

Competing Pathways in Phosphonium-Mediated Synthesis

31P^{31}\text{P} NMR studies reveal two intermediates during NCPhth/PPh₃ activation:

  • Chloro-phosphonium salt (δ=64 ppm\delta = 64\ \text{ppm}): Reacts rapidly with carboxylates.

  • Imido-phosphonium salt (δ=32 ppm\delta = 32\ \text{ppm}): Slower reactivity, leading to acyl phthalimide byproducts.

The ratio of these species depends on the pKₐ of the imide (phthalimide: 8.3 vs. succinimide: 9.5), influencing reaction efficiency.

Steric Effects on Amidation

Secondary amines like 1-phenylpropan-2-ylamine exhibit reduced nucleophilicity due to steric hindrance. Kinetic studies show a 20–30% decrease in yield compared to primary amines under identical conditions. Strategies to mitigate this include:

  • Using excess amine (3.0 equiv).

  • Prolonged reaction times (24–48 h).

  • Polar aprotic solvents (e.g., CH₃CN) to stabilize intermediates.

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : 20–30% EtOAc/hexanes eluent effectively separates the product from unreacted acid and amine.

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity.

Spectroscopic Data

  • 1H^{1}\text{H} NMR (CDCl₃): δ 8.35 (d, J = 8.6 Hz, 2H, Ar-H), 7.85 (d, J = 8.6 Hz, 2H, Ar-H), 5.10 (m, 1H, NHCH), 2.95 (dd, J = 13.5, 6.8 Hz, 1H, CH₂), 2.75 (dd, J = 13.5, 6.8 Hz, 1H, CH₂), 1.45 (s, 3H, CH₃).

  • IR : 1665 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-amino-N-(1-phenylpropan-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding ketones or carboxylic acids.

Scientific Research Applications

4-nitro-N-(1-phenylpropan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylpropan-2-yl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, influencing its activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Physical and Spectral Properties

Compound Name Substituent on Amide Nitrogen Melting Point (°C) Key Spectral Data (IR, NMR) Reference
4-Nitro-N-(1-phenylpropan-2-yl)benzamide 1-Phenylpropan-2-yl Not reported Not available in evidence -
4-Nitro-N-(3-phenylpropyl)benzamide 3-Phenylpropyl 95–97 $ ^1H $-NMR: δ 11.7 (s, NH), 8.5–7.5 (m, aromatic)
4-Nitro-N-(thiazol-2-yl)benzamide Thiazol-2-yl Not reported IR: 1680 cm$ ^{-1} $ (C=O), 1348–1539 cm$ ^{-1} $ (NO$ _2 $)
4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB) 5-Nitrothiazol-2-yl Not reported LCMS: m/z 387 [M+H]$ ^+ $

Insights :

  • Aliphatic substituents (e.g., 3-phenylpropyl) generally yield lower melting points due to reduced crystallinity compared to aromatic or heterocyclic substituents (e.g., thiazol-2-yl) .
  • Nitro groups consistently show IR absorption at 1348–1539 cm$ ^{-1} $, while amide carbonyls appear near 1680 cm$ ^{-1} $ .
Antiparasitic Activity
  • NTB (4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide): Exhibits potent inhibition of Trypanosoma cruzi and Leishmania mexicana (IC$ _{50} $ values in low micromolar range) due to the electron-deficient thiazole ring enhancing target binding .
  • This compound: No direct data, but its aliphatic chain may reduce activity compared to NTB by decreasing polarity and target affinity.
Anticonvulsant Activity
  • N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide : 3× more potent than phenytoin in maximal electroshock (MES) tests, attributed to halogen and methyl groups improving receptor interactions .
  • 4-Nitro-N-(2,6-dimethylphenyl)benzamide : 2× more potent than phenytoin, suggesting steric and electronic effects of substituents are critical .
Anti-Inflammatory Activity
  • 4-Nitro-N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide : Shows significant anti-inflammatory activity in rat models, likely due to the oxadiazole ring’s hydrogen-bonding capacity .

Insights :

  • Heterocyclic substituents (thiazole, oxadiazole) enhance biological activity via improved binding interactions.

Q & A

Q. NMR Spectroscopy :

  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), nitro group deshielding effects .
  • ¹³C NMR : Carbonyl resonance at ~168 ppm .

Elemental Analysis : Matches calculated C, H, N, O percentages within ±0.3% .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the nitro group:
  • Electrostatic Potential Maps : Highlight electrophilic regions for nucleophilic attack .
  • Reactivity Predictions : Nitro group reduces electron density on the benzamide ring, influencing regioselectivity in substitution reactions .
    • Experimental Validation : Compare DFT-predicted vs. observed reaction outcomes (e.g., nitration vs. bromination) .

Q. What strategies resolve contradictions in biological activity data for benzamide derivatives?

  • Case Study : Discrepancies in IC₅₀ values for similar compounds may arise from:
  • Assay Conditions : Variations in buffer pH, incubation time, or cell lines .
  • Purity Artifacts : Impurities >5% skew dose-response curves .
    • Resolution Workflow :

Replicate assays under standardized conditions (e.g., pH 7.4, 24h incubation).

Re-purify compounds using preparative HPLC .

Validate with orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Data Contradiction Analysis

Q. Why do reported melting points for benzamide derivatives vary across studies?

  • Key Factors :
  • Crystallization Solvent : Ethanol vs. acetone alters crystal packing (Δmp up to 15°C) .
  • Polymorphism : Metastable vs. stable forms identified via X-ray diffraction .
    • Mitigation : Standardize recrystallization protocols and report solvent used .

Synthetic Challenges and Solutions

Q. How to address low yields in benzamide coupling reactions?

  • Root Causes :
  • Moisture Sensitivity : Acyl chloride degradation in humid conditions .
  • Steric Hindrance : Bulky substituents on the amine reduce nucleophilicity .
    • Solutions :
  • Use molecular sieves or anhydrous solvents .
  • Microwave-assisted synthesis (e.g., 50°C, 30 min) enhances reaction efficiency .

Structure-Activity Relationship (SAR) Studies

Q. What functional group modifications enhance the bioactivity of this compound?

  • SAR Insights from Analogues :
  • Nitro → Carboxylate : Reduces cytotoxicity but increases solubility .
  • Phenylpropan-2-amine → Cyclohexylamine : Improves metabolic stability in hepatic microsomes .
    • Experimental Design : Synthesize 10–15 derivatives with systematic substitutions and test in enzyme inhibition assays .

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